molecular formula C9H20N2O2S B3115687 Tert-butyl 2-(2-aminoethylthio)ethylcarbamate CAS No. 210767-27-4

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate

Cat. No.: B3115687
CAS No.: 210767-27-4
M. Wt: 220.33 g/mol
InChI Key: MYRODIPSUXCNAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethylthio)ethylcarbamate: is an organic compound with the molecular formula C9H20N2O2S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminoethylthio group, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethylthio)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminoethylthio)ethanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization or distillation to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminoethylthio)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2-aminoethylthio)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various functionalized compounds that are of interest in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein modification. It can act as a substrate or inhibitor for certain enzymes, providing insights into enzyme mechanisms and functions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with biological targets, such as receptors or enzymes, which may lead to the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminoethylthio)ethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The aminoethylthio group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, resulting in various biological effects.

Comparison with Similar Compounds

    Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar structure but with an ethoxy group instead of an aminoethylthio group.

    Tert-butyl 2-amino-2-thioxoethylcarbamate: Contains a thioxo group, which imparts different chemical properties.

Uniqueness: Tert-butyl 2-(2-aminoethylthio)ethylcarbamate is unique due to the presence of the aminoethylthio group, which provides distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethylsulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-9(2,3)13-8(12)11-5-7-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRODIPSUXCNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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